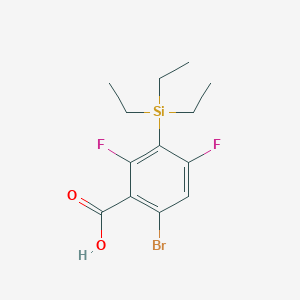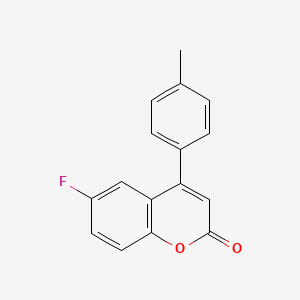
1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chlorophenyl group, a hydroxy group, and a hydroxymethyl group attached to a propanone backbone
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with glyceraldehyde in the presence of a base, followed by reduction with sodium borohydride. The reaction conditions typically include:
Reactants: 4-chlorobenzaldehyde, glyceraldehyde, sodium borohydride
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Temperature: Varies depending on the reaction, typically between 0°C and 100°C
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chlorophenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(hydroxymethyl)ethanone: Lacks the additional hydroxy group, resulting in different chemical reactivity and biological activity.
1-(4-Methylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one: Contains a methyl group instead of a chlorine atom, leading to variations in its chemical and biological properties.
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
648416-55-1 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO3/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8,12-13H,5-6H2 |
InChI Key |
UOLVCBDFFAJUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CO)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-](/img/structure/B12587035.png)
![2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12587036.png)
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)

![Methyl 2-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12587054.png)

![3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole](/img/structure/B12587064.png)

![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12587070.png)




